(R)-Desmethylsibutramine hydrochloride (R)-Desmethylsibutramine hydrochloride
Brand Name: Vulcanchem
CAS No.: 259731-40-3
VCID: VC21151203
InChI: InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/t15-;/m1./s1
SMILES: CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl
Molecular Formula: C16H25Cl2N
Molecular Weight: 302.3 g/mol

(R)-Desmethylsibutramine hydrochloride

CAS No.: 259731-40-3

VCID: VC21151203

Molecular Formula: C16H25Cl2N

Molecular Weight: 302.3 g/mol

* For research use only. Not for human or veterinary use.

(R)-Desmethylsibutramine hydrochloride - 259731-40-3

Description

(R)-Desmethylsibutramine hydrochloride is a chemical compound that serves as a metabolite of sibutramine, a drug once used for weight management. Sibutramine was withdrawn from the market due to increased cardiovascular risks, but its metabolites continue to be of interest in scientific research. This compound is characterized by its molecular formula C16H25Cl2N and has a molar mass of approximately 302.3 g/mol .

Pharmacological Profile

(R)-Desmethylsibutramine hydrochloride functions primarily as a serotonin-norepinephrine reuptake inhibitor, similar to tricyclic antidepressants. This mechanism leads to increased levels of serotonin and norepinephrine in the synaptic cleft, which can result in appetite suppression and mood enhancement. The (R)-enantiomer exhibits stronger anorectic effects compared to its (S)-counterpart, making it particularly interesting for research into obesity treatments.

Applications and Safety Concerns

(R)-Desmethylsibutramine hydrochloride has several applications, including interaction studies with neurotransmitter transporters. These interactions highlight its potential therapeutic effects but also raise concerns regarding safety profiles, particularly in terms of cardiovascular risks associated with increased monoamine levels. The compound's presence in some dietary supplements has been identified, often without disclosure on packaging, posing a risk to consumers due to its potent anorexic activity .

Comparison with Related Compounds

CompoundStructure TypeMonoamine Reuptake Inhibition Potency
SibutramineParent compoundHigh
(S)-DesmethylsibutramineEnantiomerLower than (R)
DidesmethylsibutramineFurther demethylatedModerate
(R)-DidesmethylsibutramineEnantiomerHigher than (S)
(S)-DidesmethylsibutramineEnantiomerLower than (R)

This table highlights the differences in potency among sibutramine metabolites and enantiomers, with (R)-desmethylsibutramine hydrochloride showing significant potency as a monoamine reuptake inhibitor.

Research Findings and Implications

Research into (R)-desmethylsibutramine hydrochloride aims to understand its role in weight loss while minimizing cardiovascular risks. By studying this metabolite, scientists hope to design safer medications with similar weight-loss effects. The compound's strong anorectic activity, compared to sibutramine itself, makes it a subject of interest for obesity treatment research .

Analytical Methods for Detection

Methods such as ultra-performance liquid chromatography (UPLC) coupled with quadrupole-time-of-flight mass spectrometry (Q-TOF MS) have been developed to detect and quantify sibutramine and its metabolites, including (R)-desmethylsibutramine hydrochloride, in dietary supplements . These analytical techniques are crucial for identifying adulterants in weight loss products and ensuring consumer safety.

CAS No. 259731-40-3
Product Name (R)-Desmethylsibutramine hydrochloride
Molecular Formula C16H25Cl2N
Molecular Weight 302.3 g/mol
IUPAC Name (1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride
Standard InChI InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/t15-;/m1./s1
Standard InChIKey OUVFHVJVFLFXPQ-XFULWGLBSA-N
Isomeric SMILES CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)[NH2+]C.[Cl-]
SMILES CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl
Canonical SMILES CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)[NH2+]C.[Cl-]
Synonyms (αR)​-1-​(4-​Chlorophenyl)​-​N-​methyl-​α-​(2-​methylpropyl)​-cyclobutanemethanami​ne Hydrochloride; (R)​-​Desmethylsibutramine Hydrochloride
PubChem Compound 9836016
Last Modified Apr 15 2024

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